![molecular formula C11H13N3O4S B5662116 N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide](/img/structure/B5662116.png)
N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide
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Overview
Description
This compound belongs to a class of chemicals known for their varied applications in medicinal chemistry. The research on similar compounds has been extensive, focusing on their synthesis, molecular structures, chemical properties, and physical characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of specific acids, thiourea, and aldehydes in ethanol, as indicated in studies of similar pyrimidinyl-acetamides (Bahekar & Shinde, 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is typically inclined to the benzene ring at specific angles, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).
Chemical Reactions and Properties
Similar compounds have shown moderate anti-inflammatory activity and are synthesized via base-catalyzed condensation processes (Bahekar & Shinde, 2004). Their chemical behavior is often investigated using various primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their applications. The crystal structures of similar compounds have been determined through X-ray crystallography, revealing key aspects of their physical properties (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. For instance, the intramolecular hydrogen bonds in similar compounds contribute significantly to their chemical stability (Subasri et al., 2016).
properties
IUPAC Name |
N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-5(15)12-8-9(17)13-11(14-10(8)18)19-4-7(16)6-2-3-6/h6H,2-4H2,1H3,(H,12,15)(H2,13,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDPFOPXYSOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)SCC(=O)C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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